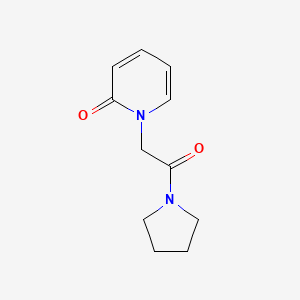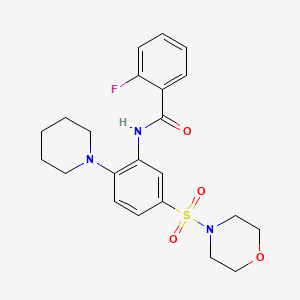
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid, also known as L-AP3, is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5. These receptors are involved in the modulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. By blocking these receptors, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can modulate synaptic transmission and plasticity, which can have significant effects on neuronal function.
Biochemical and physiological effects:
The biochemical and physiological effects of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid are related to its ability to modulate synaptic transmission and plasticity. In animal models, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been shown to reduce pain sensitivity, which suggests that it may have potential applications in the treatment of chronic pain. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been shown to affect learning and memory, which suggests that it may have potential applications in the treatment of cognitive disorders.
実験室実験の利点と制限
The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency in blocking mGluR1 and mGluR5. This allows researchers to study the role of these receptors in different physiological and pathological conditions. However, the limitations of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its potential off-target effects, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid. One direction is the development of more specific and potent mGluR1 and mGluR5 antagonists, which can be used to study the role of these receptors in different physiological and pathological conditions. Another direction is the study of the potential therapeutic applications of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in the treatment of chronic pain and cognitive disorders. Further research is needed to fully understand the potential of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in different fields of study.
Conclusion:
In conclusion, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in different fields. The synthesis of this compound requires a high level of expertise in organic chemistry, and it has been extensively studied for its potential applications in neuroscience, pain perception, and cognitive disorders. The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5, which can modulate synaptic transmission and plasticity. The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency, while the limitations are related to its potential off-target effects. The future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid include the development of more specific and potent mGluR1 and mGluR5 antagonists and the study of its potential therapeutic applications.
合成法
The synthesis of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can be achieved through several methods. One of the most common methods is the use of L-glutamic acid as a starting material, which is then converted into (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid through a series of chemical reactions. Another method involves the use of protected intermediates, which are then deprotected to obtain the final product. The synthesis of this compound requires a high level of expertise in organic chemistry, and the yield of the final product can vary depending on the method used.
科学的研究の応用
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been extensively studied for its potential applications in different fields. In neuroscience, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been used to study the mechanism of synaptic transmission and plasticity. It has been shown to block the metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5, which are involved in the modulation of synaptic plasticity. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been used in the study of pain perception, where it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-12(17)8-7-11(14(19)20)16-13(18)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,17)(H,16,18)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIEBFHGAMOER-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)


![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


